2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- (hereafter referred to as Compound A) is a uracil derivative with three key substituents:
- 1-position: Ethoxymethyl group (–CH2OCH2CH3).
- 5-position: 1-Methylethyl (isopropyl, –CH(CH3)2).
- 6-position: Phenylseleno (–SeC6H5).
However, its selenium moiety also raises toxicity concerns, as seen in related compounds .
Properties
CAS No. |
172256-06-3 |
|---|---|
Molecular Formula |
C16H20N2O3Se |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3Se/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h5-9,11H,4,10H2,1-3H3,(H,17,19,20) |
InChI Key |
ZPIXINLYUPHPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation using ethyl chloroformate in the presence of a base such as sodium hydride.
Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Phenylseleno Group: The phenylseleno group can be introduced via a nucleophilic substitution reaction using phenylselenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Core Pyrimidinedione Reactivity
The pyrimidinedione ring (2,4-dioxo-1,3-diazinane) is prone to nucleophilic and electrophilic attacks due to its electron-deficient carbonyl groups. Key reactions include:
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the pyrimidinedione ring may undergo hydrolysis. For example:
-
Acidic hydrolysis : Cleavage of the N1–C2 or N3–C4 bonds could yield urea derivatives and carboxylic acid fragments .
-
Basic hydrolysis : Deprotonation at N1 or N3 may lead to ring-opening via nucleophilic attack at carbonyl carbons, forming open-chain amides.
Tautomerization
The compound may exhibit keto-enol tautomerism, stabilizing the ring through conjugation. This equilibrium influences reactivity in redox or substitution reactions .
Ethoxymethyl Group (1-(ethoxymethyl))
-
Nucleophilic Substitution : The ethoxy group (–OCH2CH3) can act as a leaving group under strong nucleophilic conditions (e.g., SN2 with iodide or amines), replacing the ethoxymethyl moiety with other nucleophiles .
-
Oxidation : The methylene (–CH2–) bridge adjacent to oxygen may oxidize to a carbonyl group under strong oxidizing agents (e.g., KMnO4), forming a ketone derivative.
Isopropyl Group (5-(1-methylethyl))
-
Steric Effects : The bulky isopropyl group may hinder reactions at the C5 position, directing reactivity to less hindered sites like C6 .
-
Oxidation : Tertiary C–H bonds in the isopropyl group are resistant to oxidation, but radical bromination at the methyl branches is possible under UV light .
Phenylseleno Group (6-(phenylseleno))
-
Redox Reactions :
-
Electrophilic Aromatic Substitution : The phenyl ring may undergo nitration, sulfonation, or halogenation at the para position relative to selenium.
Comparative Reactivity Table
Synergistic Effects and Challenges
-
Steric and Electronic Interactions : The isopropyl group’s bulk may slow reactions at C5, while the electron-withdrawing pyrimidinedione core enhances electrophilicity at C2 and C4 .
-
Selenium Toxicity : Handling phenylseleno derivatives requires caution due to potential toxicity, impacting reaction scalability .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with nucleic acids and cellular membranes, affecting various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares Compound A with structurally related pyrimidinedione derivatives:
*Molecular weight inferred from similar selenium-containing analogs in .
Key Observations
Substituent Effects on Toxicity: Selenium-containing derivatives (e.g., Compound A and the analog in ) exhibit significant toxicity. For example, the 5-ethyl/6-phenylseleno analog has an intravenous LDLo of 15 mg/kg in rats, classifying it as a poison . Non-selenium analogs, such as benzyl-substituted derivatives (), are also hazardous (HR:3) but lack detailed toxicity data.
Steric and Electronic Effects: The isopropyl group at the 5-position in Compound A introduces steric bulk compared to ethyl or methyl substituents. This may influence binding affinity in biological systems, as seen in Emivirine (EAN525), an antiviral agent . The phenylseleno group at the 6-position enhances electrophilicity and reactivity compared to benzyl or methyl groups. Selenium’s larger atomic radius and polarizability could alter metabolic pathways or enzyme interactions.
Synthetic Challenges :
- Selenium-based compounds require specialized handling due to the toxicity of selenium reagents and byproducts (e.g., toxic Se vapors upon decomposition) .
- Benzyl or alkyl substituents (e.g., ) are synthetically more accessible and less hazardous to prepare.
Biological and Industrial Applications :
- Selenium derivatives are underexplored in the evidence but may have niche roles in redox chemistry or radiopharmaceuticals.
- Benzyl-substituted analogs () are linked to antiviral research, while chloro- or bromo-substituted pyrimidinediones (e.g., Terbacil, ) are established herbicides .
Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1-(ethoxymethyl)-5-(1-methylethyl)-6-(phenylseleno)- is particularly noteworthy for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrimidinedione core with various substituents that influence its biological activity. The presence of the phenylselenium group is particularly relevant for its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrimidine-2,4-diones exhibit significant antimicrobial properties. In a study involving various derivatives, compounds similar to the target compound demonstrated good to moderate antibacterial activity against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. For instance, specific derivatives showed inhibition zones comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 1 | Good | Moderate |
| 2 | Moderate | Good |
| Target | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrimidinedione derivatives has been extensively studied. These compounds are known to inhibit critical enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase, which are vital for cancer cell proliferation. A recent study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Target | A549 (Lung) | 12.5 |
| Target | MCF-7 (Breast) | 15.0 |
Antioxidant Activity
Pyrimidine-2,4-diones have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. One study identified a specific derivative as the most potent antioxidant among tested compounds, showcasing the importance of structural modifications on biological activity .
The biological activity of 2,4(1H,3H)-pyrimidinediones can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in nucleic acid metabolism.
- Radical Scavenging : The structure allows for effective interaction with free radicals.
- Cell Signaling Modulation : Certain derivatives may influence signaling pathways related to cell growth and apoptosis.
Case Studies
- Antibacterial Study : A series of synthesized pyrimidine derivatives were tested against clinical isolates of bacteria. Results indicated that modifications at the 6-position significantly enhanced antibacterial efficacy.
- Cancer Cell Proliferation : In vitro studies on human cancer cell lines revealed that the introduction of selenium into the pyrimidine structure led to increased cytotoxicity compared to non-selenium analogs.
Q & A
Basic: What synthetic methodologies are recommended for selenium-containing pyrimidinedione derivatives?
Answer:
Microwave-assisted synthesis is a validated method for pyrimidinedione derivatives, offering rapid reaction times and improved yields compared to conventional heating. For example, microwave irradiation (150–200 W, 10–15 min) enables efficient cyclization and functionalization of the pyrimidinedione core . Selenation at the 6-position can be achieved via nucleophilic substitution using phenylselenol or selenium-based reagents under inert conditions (e.g., nitrogen atmosphere). Optimization of reaction stoichiometry (e.g., 1.2–1.5 equivalents of selenium reagent) and temperature (80–100°C) is critical to minimize side reactions.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks corresponding to the molecular ion [M+] and selenium isotopic clusters) confirm purity and molecular weight .
- NMR : H and C NMR resolve substituent positions (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- Elemental Analysis : Quantifies selenium content (theoretical ~22.4% for CHNOSe) to validate stoichiometry.
Advanced: What experimental approaches assess the redox activity of the phenylseleno group?
Answer:
The phenylseleno moiety’s redox behavior can be studied via:
- Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials in aprotic solvents (e.g., DMF, 0.1 M TBAPF) to identify selenium-centered redox events .
- X-ray Absorption Spectroscopy (XAS) : Probes selenium’s electronic environment (e.g., Se K-edge) to correlate oxidation states with biological or catalytic activity.
- Radical Scavenging Assays : Evaluate the compound’s ability to quench reactive oxygen species (ROS) via electron paramagnetic resonance (EPR) spectroscopy.
Advanced: How do substituents influence stability under physiological conditions?
Answer:
- Ethoxymethyl Group : Enhances lipophilicity but may hydrolyze under acidic conditions (pH < 5). Stability assays (HPLC monitoring over 24–48 h in PBS at 37°C) quantify degradation products .
- Phenylseleno Group : Prone to oxidation (e.g., forming selenoxide). Accelerated stability testing (40°C/75% RH) with LC-MS identifies degradation pathways .
- Isopropyl Group : Steric hindrance at position 5 may reduce enzymatic metabolism. Microsomal incubation studies (e.g., human liver microsomes) assess metabolic stability .
Basic: What safety protocols are advised based on structural analogs?
Answer:
- Toxicity : A related compound (5-ethyl analog) showed an intravenous LDLo of 15 mg/kg in rats, indicating acute toxicity . Use PPE (gloves, goggles) and work in a fume hood.
- Decomposition : Thermal degradation releases toxic selenium vapors and NO. Use controlled heating (<200°C) and scrubbers for waste gas .
- Storage : Store under argon at –20°C to prevent selenium oxidation.
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
- Molecular Docking : Screen against uracil-processing enzymes (e.g., thymidylate synthase) using AutoDock Vina. Focus on the seleno group’s interaction with catalytic cysteine residues .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antiviral or anticancer activity in vitro.
- MD Simulations : Assess binding stability (50–100 ns trajectories) to prioritize synthesis of derivatives with improved target affinity.
Advanced: How is regioselectivity achieved during selenation at the 6-position?
Answer:
- Directing Groups : Use protecting groups (e.g., acetyl at N3) to block undesired substitution. Deprotection post-selenation yields the final product .
- Catalysis : Transition metals (e.g., CuI) promote C–Se bond formation. Screen solvents (DMF vs. THF) and bases (KCO vs. CsCO) to optimize yield .
- Kinetic Control : Low-temperature reactions (–20°C to 0°C) favor 6-selenation over 5-substitution due to steric and electronic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
